![molecular formula C14H16N6 B3951559 3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-2-pyrazinecarbonitrile](/img/structure/B3951559.png)
3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-2-pyrazinecarbonitrile
Overview
Description
3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-2-pyrazinecarbonitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as MTIP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
MTIP acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand for this receptor. By blocking the activity of the dopamine D3 receptor, MTIP has been shown to modulate dopamine neurotransmission and improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
MTIP has been shown to have several biochemical and physiological effects. It has been shown to modulate dopamine neurotransmission and improve the symptoms of neurological disorders. MTIP has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
MTIP has several advantages for lab experiments. It has a high affinity and selectivity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in neurological disorders. MTIP is also relatively stable and can be synthesized in large quantities for research purposes. However, one limitation of MTIP is that it has a relatively short half-life, which may limit its effectiveness in clinical applications.
Future Directions
There are several future directions for research on MTIP. One direction is to further investigate its potential therapeutic applications in neurological disorders. Another direction is to study its effects on other neurotransmitter systems and receptors. Additionally, further research is needed to optimize the synthesis method and improve the stability and half-life of MTIP. Overall, the potential applications of MTIP in drug discovery and development make it an exciting area of research for the future.
Scientific Research Applications
MTIP has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in several neurological disorders such as Parkinson's disease, schizophrenia, and addiction. MTIP has been studied as a potential therapeutic agent for these disorders.
properties
IUPAC Name |
3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-20(14-12(8-15)16-6-7-17-14)9-13-10-4-2-3-5-11(10)18-19-13/h6-7H,2-5,9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJMMBJINGTUBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC2=C1CCCC2)C3=NC=CN=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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